molecular formula C7H10N4O3 B8702930 3-morpholin-4-yl-1H-1,2,4-triazole-5-carboxylic acid

3-morpholin-4-yl-1H-1,2,4-triazole-5-carboxylic acid

Cat. No.: B8702930
M. Wt: 198.18 g/mol
InChI Key: FDBFCEORKIGZOX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-morpholin-4-yl-1H-1,2,4-triazole-5-carboxylic acid is a heterocyclic compound that contains a triazole ring substituted with a morpholine group at the 5-position and a carboxylic acid group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-morpholin-4-yl-1H-1,2,4-triazole-5-carboxylic acid typically involves the cyclization of β-acylamidrazones. One common method starts with the precursor ethyl β-N-Boc-oxalamidrazone, which undergoes thermal cyclization at temperatures exceeding 140°C to form the triazole ring . The reaction conditions often require careful control to ensure the stability of the β-acyl groups, which can be labile under high temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial to ensure its suitability for various applications.

Chemical Reactions Analysis

Types of Reactions

3-morpholin-4-yl-1H-1,2,4-triazole-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the triazole ring.

    Substitution: The morpholine group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

3-morpholin-4-yl-1H-1,2,4-triazole-5-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-morpholin-4-yl-1H-1,2,4-triazole-5-carboxylic acid involves its interaction with specific molecular targets. The triazole ring can bind to enzymes and receptors, inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as antiviral or antitumor activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-morpholin-4-yl-1H-1,2,4-triazole-5-carboxylic acid is unique due to the presence of the morpholine group, which imparts specific chemical and biological properties. This makes it a valuable compound for various applications, particularly in medicinal chemistry and materials science.

Properties

Molecular Formula

C7H10N4O3

Molecular Weight

198.18 g/mol

IUPAC Name

3-morpholin-4-yl-1H-1,2,4-triazole-5-carboxylic acid

InChI

InChI=1S/C7H10N4O3/c12-6(13)5-8-7(10-9-5)11-1-3-14-4-2-11/h1-4H2,(H,12,13)(H,8,9,10)

InChI Key

FDBFCEORKIGZOX-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=NNC(=N2)C(=O)O

Origin of Product

United States

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